(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-9-12(20-10(2)15-9)13(19)17-6-3-11(4-7-17)18-8-5-14-16-18/h5,8,11H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCGEMWQHCBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring have been reported to interact with various targets such asHeat Shock Protein 90 (HSP90) and Histone Deacetylases (HDAC2) . These proteins play crucial roles in cellular processes, including protein folding and gene expression.
Mode of Action
For instance, 1,2,4-triazole derivatives have been reported to bind to the iron in the heme moiety of CYP-450 . In the case of HSP90 inhibitors, they bind to the N-terminal ATP-binding pocket of HSP90.
Biochemical Pathways
For example, HSP90 inhibitors can lead to the degradation of client proteins by the ubiquitin–proteasome pathway.
Pharmacokinetics
Similar compounds have been evaluated for their in vitro cytotoxic activity against various cell lines. This suggests that these compounds may have good bioavailability and can effectively interact with their targets in the body.
Result of Action
Similar compounds have been shown to induce apoptosis in various cancer cell lines. This suggests that this compound may also have potential anticancer effects.
Comparison with Similar Compounds
Key Observations:
- Triazole vs. Tetrazole : The target compound’s 1,2,3-triazole group (vs. tetrazole in ) may improve metabolic stability, as tetrazoles are prone to oxidative degradation .
- Synthetic Routes : Click chemistry (CuAAC) is widely employed for triazole-piperidine hybrids (e.g., ), offering regioselectivity and high yields (>95%). In contrast, tetrazole analogs rely on nucleophilic substitutions .
Stability and Physicochemical Properties
- Gastric Fluid Stability : Triazole-containing compounds (e.g., TOZs in ) may degrade in acidic environments, but the thiazole group in the target compound could mitigate this through steric or electronic effects.
- Molecular Weight : The target compound (339.40 g/mol) aligns with Lipinski’s rules for drug-likeness, unlike bulkier analogs (e.g., 510.65 g/mol in ), which may face bioavailability challenges.
Spectral Characterization
Consistent with related compounds (), the target compound’s structure would likely be confirmed via:
- ¹H/¹³C NMR : To identify piperidine CH₂ groups (~δ 2.5–3.5 ppm) and thiazole/triazole aromatic protons.
- FT-IR : Peaks for C=O (1650–1750 cm⁻¹) and triazole C-N (1450–1500 cm⁻¹).
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most reliable method for constructing the 1,2,3-triazole ring involves CuAAC ("click chemistry") between an alkyne and an azide.
Procedure :
- 4-Azidopiperidine Synthesis : Piperidin-4-one is converted to 4-azidopiperidine via a two-step process:
- Cycloaddition Reaction : The azide reacts with propargyl alcohol under Cu(I) catalysis (CuSO4·5H2O and sodium ascorbate) to yield 4-(1H-1,2,3-triazol-1-yl)piperidine.
Optimization Notes :
Alternative Methods
- Nucleophilic Substitution : 4-Chloropiperidine reacts with 1H-1,2,3-triazole in the presence of K2CO3 in DMF at 80°C. However, this method suffers from lower yields (40–50%) and side products.
Synthesis of 2,4-Dimethylthiazole-5-carbonyl Chloride
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of a α-halo ketone with a thioamide.
Procedure :
- 2,4-Dimethyl-5-acetylthiazole :
- Oxidation to Carboxylic Acid : Treat the acetyl intermediate with KMnO4 in acidic conditions.
- Acyl Chloride Formation : React the carboxylic acid with SOCl2 in anhydrous dichloromethane (DCM).
Yield : 70–85% after recrystallization (ethanol/water).
Coupling of Subunits to Form the Target Compound
Amide Bond Formation
The piperidine-triazole amine reacts with the thiazole-carbonyl chloride under Schotten-Baumann conditions:
Procedure :
Alternative Coupling Strategies
- EDC/HOBt Mediated Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Yields are comparable (65–70%) but require longer reaction times.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity (HPLC) |
|---|---|---|---|
| CuAAC + Hantzsch | Click chemistry, thiazole condensation | 72% | 98.5% |
| Nucleophilic Substitution | Piperidine-triazole formation | 50% | 95.2% |
| EDC/HOBt Coupling | Amide bond mediation | 68% | 97.8% |
Challenges and Optimization Opportunities
- Regioselectivity in Triazole Formation : CuAAC ensures exclusive 1,4-regioselectivity, whereas thermal cycloadditions yield mixtures.
- Purification : Silica gel chromatography effectively removes unreacted acyl chloride and triazole intermediates.
- Scale-Up Limitations : Click chemistry requires strict anhydrous conditions, complicating industrial-scale production.
Q & A
Q. What are the common synthetic routes for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between piperidine-triazole and thiazole-methanone precursors under controlled conditions (e.g., reflux in ethanol or DMF). Catalysts like triethylamine or palladium complexes may facilitate bond formation .
- Intermediate characterization : High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity .
Q. How is the molecular structure of the compound confirmed, and what analytical techniques are essential?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., triazole vs. thiazole ring connectivity) .
- X-ray crystallography (if applicable): Resolves stereochemistry and bond angles, critical for understanding spatial interactions .
- Elemental analysis : Validates purity by matching experimental and theoretical carbon, hydrogen, and nitrogen percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of the target compound during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of heat-sensitive intermediates, while reflux accelerates coupling reactions .
- Catalyst screening : Triethylamine or Pd(PPh3)4 may improve regioselectivity in triazole-thiazole conjugation .
Q. What strategies are effective in analyzing contradictory biological activity data across different studies?
- Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., methyl on thiazole) to isolate contributions to activity .
- In vitro vs. in vivo validation : Discrepancies may arise from metabolic stability differences; use microsomal assays to assess hepatic degradation .
- Control experiments : Test for off-target interactions using kinase profiling panels or competitive binding assays .
Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental handling?
- pH-dependent stability : Thiazole rings may hydrolyze under acidic conditions (pH < 4); use buffered solutions (pH 6–8) for biological assays .
- Thermal stability : Store lyophilized samples at −20°C to prevent dimerization or oxidation of the triazole moiety .
Q. What computational methods are employed to predict the compound’s interactions with biological targets?
- Molecular docking : Models binding to enzymes (e.g., kinases) by aligning the triazole-thiazole core in active sites (AutoDock Vina or Schrödinger) .
- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical hydrogen bonds or hydrophobic interactions .
Q. How can stereochemical challenges during synthesis be resolved, particularly for chiral intermediates?
Q. What are the key considerations for designing derivatives to enhance bioavailability while retaining activity?
- Lipophilicity optimization : Introduce methyl/fluorine groups on the thiazole ring to improve membrane permeability (logP 2–4) .
- Metabolic shielding : Replace labile protons on the triazole ring with deuterium or bulky substituents to slow CYP450-mediated degradation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC50 values across cell lines?
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
- Dose-response validation : Repeat experiments with internal controls (e.g., staurosporine for apoptosis assays) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
